molecular formula C14H16N4O2S B3129117 Ethyl 5-(1-pyrrolidinyl)-3-(2-thienyl)-1,2,4-triazine-6-carboxylate CAS No. 339014-22-1

Ethyl 5-(1-pyrrolidinyl)-3-(2-thienyl)-1,2,4-triazine-6-carboxylate

Cat. No.: B3129117
CAS No.: 339014-22-1
M. Wt: 304.37 g/mol
InChI Key: QGEOLHYVLPZRNA-UHFFFAOYSA-N
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Description

Ethyl 5-(1-pyrrolidinyl)-3-(2-thienyl)-1,2,4-triazine-6-carboxylate is a chemical compound that belongs to the class of triazines, which are nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(1-pyrrolidinyl)-3-(2-thienyl)-1,2,4-triazine-6-carboxylate typically involves the following steps:

  • Formation of the Triazine Core: The triazine ring can be synthesized through the cyclization of appropriate precursors such as amidines and hydrazines.

  • Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced through nucleophilic substitution reactions involving suitable pyrrolidine derivatives.

  • Attachment of the Thiophene Ring: The thiophene ring is introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which offer advantages in terms of scalability, efficiency, and control over reaction conditions. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-(1-pyrrolidinyl)-3-(2-thienyl)-1,2,4-triazine-6-carboxylate can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas.

  • Substitution: Amines, alcohols, and halides.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones, and aldehydes.

  • Reduction: Alcohols, amines, and hydrocarbons.

  • Substitution: Amides, esters, and ethers.

Scientific Research Applications

Ethyl 5-(1-pyrrolidinyl)-3-(2-thienyl)-1,2,4-triazine-6-carboxylate has diverse applications in scientific research:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be employed in biological studies to investigate its interactions with various biomolecules and cellular processes.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs for treating diseases.

  • Industry: The compound can be utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which Ethyl 5-(1-pyrrolidinyl)-3-(2-thienyl)-1,2,4-triazine-6-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Ethyl 5-(1-pyrrolidinyl)-3-(2-thienyl)-1,2,4-triazine-6-carboxylate can be compared with other similar compounds, such as:

  • This compound derivatives: These compounds may have similar structures but differ in the substituents attached to the triazine core.

  • Other triazine derivatives: These compounds may have different heterocyclic rings or functional groups, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

ethyl 5-pyrrolidin-1-yl-3-thiophen-2-yl-1,2,4-triazine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2S/c1-2-20-14(19)11-13(18-7-3-4-8-18)15-12(17-16-11)10-6-5-9-21-10/h5-6,9H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGEOLHYVLPZRNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(N=N1)C2=CC=CS2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 5-(1-pyrrolidinyl)-3-(2-thienyl)-1,2,4-triazine-6-carboxylate
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Ethyl 5-(1-pyrrolidinyl)-3-(2-thienyl)-1,2,4-triazine-6-carboxylate
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Ethyl 5-(1-pyrrolidinyl)-3-(2-thienyl)-1,2,4-triazine-6-carboxylate
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Ethyl 5-(1-pyrrolidinyl)-3-(2-thienyl)-1,2,4-triazine-6-carboxylate
Reactant of Route 5
Ethyl 5-(1-pyrrolidinyl)-3-(2-thienyl)-1,2,4-triazine-6-carboxylate
Reactant of Route 6
Ethyl 5-(1-pyrrolidinyl)-3-(2-thienyl)-1,2,4-triazine-6-carboxylate

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